The synthesis of AZD7254 involves several key steps that utilize advanced organic chemistry techniques. The initial synthesis pathway typically starts with commercially available starting materials, which undergo a series of reactions including:
The technical details of these methods often include the use of solvents, catalysts, and specific reaction conditions (temperature, pressure) tailored to optimize yield and selectivity.
AZD7254 has a well-defined molecular structure characterized by its heterocyclic rings and functional groups that confer its biological activity. The molecular formula is typically represented as C₁₆H₁₈N₄O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
AZD7254 undergoes several chemical reactions that are critical for its pharmacological activity. These reactions include:
Technical details regarding these reactions often involve kinetic studies and assays that measure enzyme activity in the presence of AZD7254.
The mechanism of action of AZD7254 primarily revolves around its role as an inhibitor of DYRK1A. Upon administration, AZD7254 selectively binds to the kinase domain of DYRK1A, leading to:
Data from preclinical studies support these mechanisms through assays measuring cell viability and apoptosis markers.
AZD7254 exhibits several notable physical and chemical properties:
These properties are often assessed through standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
AZD7254 has been investigated for several scientific applications:
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis, but its aberrant activation drives tumorigenesis in cancers such as pancreatic adenocarcinoma, basal cell carcinoma, and medulloblastoma. At the heart of this pathway lies Smoothened (SMO), a Class F G protein-coupled receptor (GPCR) that transduces Hh signals upon release from inhibition by the Patched (PTCH) receptor [4] [10]. Dysregulated SMO activity—through PTCH loss-of-function mutations or SMO gain-of-function mutations—leads to constitutive activation of GLI transcription factors, promoting tumor proliferation, angiogenesis, and stromal interactions [2] [10].
AZD7254 emerges as a targeted therapeutic designed to inhibit SMO with high specificity. Unlike broad-spectrum chemotherapies, it blocks the Hh pathway at the transmembrane level, preventing downstream GLI-mediated transcription. This strategy is particularly relevant in cancers with stromal involvement, such as pancreatic ductal adenocarcinoma (PDAC), where cancer-associated fibroblasts (CAFs) overexpress SMO and amplify tumor-promoting Hh signaling [2]. In PDAC models, CAFs exhibit 3.5-fold higher SMO expression than normal fibroblasts, creating a paracrine signaling loop that AZD7254 aims to disrupt [2] [7].
Table 1: Key SMO Inhibitors in Oncological Therapeutics
Compound | EC50/IC50 | Clinical Status | Primary Targets | Structural Distinction |
---|---|---|---|---|
Vismodegib | 3 nM | FDA-approved | BCC, Medulloblastoma | Cyclohexyl-carboxamide |
Sonidegib | 2 nM | FDA-approved | BCC | Benzimidazole core |
Glasdegib | 5 nM | FDA-approved | AML | Pyridyl oxadiazole |
AZD7254 | 1 nM | Preclinical | Pancreatic CAFs, Colorectal | Ortho-methyl heteroarylamide |
SMO inhibition evolved from serendipitous discovery to rational drug design. The initial breakthrough came with cyclopamine, a plant-derived steroidal alkaloid that selectively inhibits SMO by binding its heptahelical transmembrane domain (7TM) but suffered from poor bioavailability and toxicity [4]. First-generation synthetics like vismodegib (GDC-0449) and sonidegib targeted the same 7TM pocket with improved pharmacodynamics, achieving FDA approval for basal cell carcinoma in 2012 and 2015, respectively [4] [9]. However, these drugs faced clinical limitations: acquired resistance (e.g., SMO-D473H mutations), on-target musculoskeletal toxicity, and minimal efficacy in stromal-rich tumors like PDAC [10].
AZD7254 was developed as part of a "second wave" of SMO antagonists optimized for pharmacokinetic stability and resistance mitigation. Preceding compounds like AZD8542 (a structural analog) demonstrated potent GLI suppression in vivo but exhibited species-specific affinity differences between murine and human SMO [9]. AZD7254 addressed this through iterative heteroarylamide modifications, culminating in sub-nanomolar potency against human SMO (EC50 = 1.0 nM) and consistent oral bioavailability across species [1] [9]. This progression underscored a shift toward molecularly precision-tuned SMO inhibitors capable of targeting tumor-stromal crosstalk.
The architecture of AZD7254 (chemical name: N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide; CAS: 1126366-28-6) reflects strategic optimization of the heteroarylamide scaffold to enhance SMO binding and cellular penetration. Three features define its design:
Ortho-Methyl Substitution: A methyl group at the ortho position of the aniline core induces a ~40° dihedral twist between the heteroaryl rings and the benzamide plane. This conformation optimally positions the molecule within SMO’s hydrophobic cleft, forming van der Waals contacts with residues in transmembrane helices 5 and 6 (e.g., Val386, Phe484). Quantum mechanics calculations confirm this twist reduces energy barriers for bioactive pose adoption [9] [10].
Imidazole-Pyridine Synergy: The 2-pyridylmethoxy moiety enables hydrogen bonding with Tyr394 in the extracellular loop 3 (ECL3), while the imidazole group engages in edge-to-plane π-stacking with Trp281 and His470 in the cysteine-rich domain (CRD). This dual interaction stabilizes SMO’s inactive state, preventing cholesterol-driven activation [6] [10].
Balanced Hydrophilicity: With a calculated logP of 3.2, AZD7254 achieves cell membrane permeability without compromising solubility. This facilitates oral absorption (confirmed in rat/mouse models) and tumor penetration, critical for targeting stromal SMO in desmoplastic tumors [1] [9].
Table 2: Key Molecular Features of AZD7254 and Biological Impact
Structural Feature | Target Interaction | Biological Consequence |
---|---|---|
Ortho-methyl group | Hydrophobic packing with Val386, Phe484 | Forces bioactive dihedral twist; EC50 ↓ 10-fold |
Imidazole ring | π-stacking: Trp281/His470 (CRD) | Blocks cholesterol binding; inhibits SMO activation |
Pyridylmethoxy linker | H-bond with Tyr394 (ECL3) | Anchors extracellular domain; stabilizes inhibition |
Benzamide core | Hydrophobic occupancy of 7TM pocket | Prevents Gi-protein coupling |
In preclinical testing, this design translated to robust in vivo efficacy. AZD7254 (40 mg/kg BID, oral) achieved 42% tumor growth inhibition in HT29-MEF co-implant xenografts by dual targeting: direct cancer cell cytotoxicity and disruption of SMO-GLI signaling in stromal fibroblasts [1] [6]. Notably, it showed negligible activity against Na+/K+ ion channels and moderate hERG inhibition (IC50 > 10 µM), reducing risks of off-target cardiotoxicity [6]. These attributes position AZD7254 as a tailored therapeutic for Hh-dependent malignancies resistant to first-generation SMO antagonists.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1